molecular formula C21H20FN3O3 B11394390 4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11394390
M. Wt: 381.4 g/mol
InChI Key: PWVQNSQQKLVFIE-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl, hydroxyphenyl, and methoxyethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and ethyl acetoacetate derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the pyrazole ring.

    Cyclization reactions: Involving heating and specific solvents to promote ring closure.

    Purification steps: Including recrystallization and chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and scalability.

    Continuous flow reactors: For efficient and consistent production.

    Quality control measures: To ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of ketones or carboxylic acids.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: May produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and biological pathways.

    Medicine: As a potential pharmaceutical agent for treating specific diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and preventing their activity.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    Gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrazole
  • 4-(2-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrazole
  • 4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-ethoxyethyl)-4,5-dihydropyrazole

Uniqueness

The uniqueness of 4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H20FN3O3/c1-12-7-8-16(26)14(11-12)18-17-19(24-23-18)21(27)25(9-10-28-2)20(17)13-5-3-4-6-15(13)22/h3-8,11,20,26H,9-10H2,1-2H3,(H,23,24)

InChI Key

PWVQNSQQKLVFIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCOC)C4=CC=CC=C4F

Origin of Product

United States

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